molecular formula C23H22FNO3 B6456269 cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate CAS No. 2549028-78-4

cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

Cat. No.: B6456269
CAS No.: 2549028-78-4
M. Wt: 379.4 g/mol
InChI Key: OXPSUACLMDXQCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the quinoline core might be synthesized first, followed by the introduction of the fluorophenyl and cyclobutylmethyl groups through substitution reactions. The ethoxy carboxylate group might be added last, through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused ring system. The exact structure would depend on the positions of the different groups on the quinoline ring .


Chemical Reactions Analysis

This compound, like other organic compounds, could undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used. For example, the ester group could be hydrolyzed to give a carboxylic acid and an alcohol. The compound could also undergo electrophilic aromatic substitution reactions at the quinoline and phenyl rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the fluorine atom might increase its stability and lipophilicity .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be tested for biological activity to see if it has potential as a pharmaceutical drug .

Properties

IUPAC Name

cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO3/c1-2-27-22-13-21(16-6-9-18(24)10-7-16)25-20-11-8-17(12-19(20)22)23(26)28-14-15-4-3-5-15/h6-13,15H,2-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPSUACLMDXQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC3CCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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